![molecular formula C20H24N2O3 B5819764 N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B5819764.png)
N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide, also known as Boc-3-ethoxybenzamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This molecule is a derivative of benzamide and has a molecular formula of C20H27NO4.
Wirkmechanismus
The mechanism of action of N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide involves the inhibition of specific enzymes or proteins that are involved in the progression of various diseases. For example, this molecule has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the development of cancer.
Biochemical and Physiological Effects
N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this molecule has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide in lab experiments is its high potency and selectivity towards specific enzymes or proteins. Additionally, this molecule has low toxicity and can be easily synthesized and purified. However, one of the limitations of using N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide. One potential direction is the investigation of its potential applications in the treatment of other diseases such as cardiovascular diseases and diabetes. Additionally, the development of more potent and selective analogs of N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide could lead to the discovery of novel drug candidates for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the effects of N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide could provide valuable insights into the development of new therapeutic strategies.
Synthesemethoden
The synthesis of N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide involves the reaction of 3-ethoxybenzoic acid with N-tert-butoxycarbonyl-1,3-phenylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of this molecule is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-[(3-ethoxybenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-5-25-17-11-7-9-15(13-17)18(23)21-16-10-6-8-14(12-16)19(24)22-20(2,3)4/h6-13H,5H2,1-4H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDADVSSFLHXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.